N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a complex organic compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a formyl group, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The formyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide
- N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)propionamide
Uniqueness
N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is unique due to the presence of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Biological Activity
N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses based on a review of diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. The presence of the cyclopentyl group and the formyl group on the indole ring contributes to its unique chemical reactivity and biological interactions .
The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The indole structure allows for binding to multiple sites, potentially modulating receptor activity. The formyl group may enhance its reactivity with biological molecules, influencing its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is an area of active research .
Case Studies
Several studies have investigated the biological activities of indole derivatives, highlighting their potential in drug development:
- Antimicrobial Screening : A study screened various indole derivatives for antimicrobial efficacy, finding that modifications at the 3-position significantly affected activity against different pathogens .
- Anticancer Activity : Another study explored the cytotoxic effects of indole-based compounds on cancer cell lines, demonstrating that certain structural modifications enhanced their potency against specific cancer types .
Comparative Analysis
Properties
IUPAC Name |
N-cyclopentyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(11-20)14-8-4-5-9-16(14)19(12)10-17(21)18-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYUFYXWYKRBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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